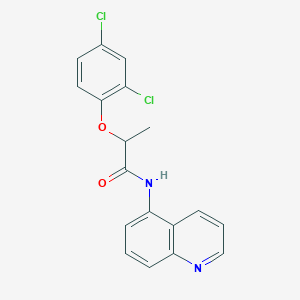![molecular formula C18H14Cl2N2O2S B278328 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278328.png)
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it a promising target for cancer therapy.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide involves inhibition of CK2 activity. CK2 is a serine/threonine kinase that phosphorylates many proteins involved in cell growth and survival. Inhibition of CK2 leads to the dephosphorylation of these proteins, which can result in apoptosis and reduced tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide are mainly related to its inhibitory activity against CK2. Inhibition of CK2 can lead to the activation of several signaling pathways that promote apoptosis and reduce tumor growth. Additionally, CK2 inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide in lab experiments include its potent inhibitory activity against CK2 and its ability to induce apoptosis and reduce tumor growth. However, some limitations of this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For research on 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide include the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the efficacy of this compound in combination with other anticancer agents and to determine the optimal dosing regimens for clinical use. Finally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of 3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is converted to the corresponding amide by reaction with propionyl chloride and ammonia. The resulting amide is then cyclized with 2-chlorobenzenethiol in the presence of a base to form the benzothiophene ring. The final step involves chlorination of the 3-position of the benzothiophene ring using thionyl chloride to yield the desired product.
Scientific Research Applications
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as an anticancer agent. CK2 is involved in many signaling pathways that promote cancer cell survival, and inhibition of this kinase has been shown to induce apoptosis and reduce tumor growth in preclinical models. Several studies have demonstrated the efficacy of this compound against various types of cancer, including breast, lung, and prostate cancer.
properties
Product Name |
3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Molecular Formula |
C18H14Cl2N2O2S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-2-15(23)21-10-7-8-12(19)13(9-10)22-18(24)17-16(20)11-5-3-4-6-14(11)25-17/h3-9H,2H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
RYPULMPLUWGXDE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B278245.png)
![3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278248.png)
![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278260.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)